

Application Notes and Protocols for the Synthesis of Bolazine (Dimethazine)

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Compound of Interest

Compound Name: *Bolazine*

Cat. No.: *B1629328*

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Abstract

Bolazine, also known as Dimethazine, is a synthetic anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure. It is an azine-linked dimer of methasterone, acting as a prodrug that is metabolized *in vivo* to its active form, methasterone.^[1] Methasterone is a potent agonist of the androgen receptor.^[1] This document provides a comprehensive guide to the synthesis of **Bolazine** for research purposes, including a detailed protocol for its precursor, methasterone, and a generalized protocol for the final dimerization step. Characterization methodologies and relevant biological pathways are also detailed.

Introduction

Bolazine ($2\alpha,17\alpha$ -dimethyl- 5α -androstan- 17β -ol-3,3'-azine) is a 17α -alkylated derivative of dihydrotestosterone (DHT) with a distinctive dimeric structure.^[1] First described in the 1960s, it has been investigated for its anabolic properties, which are attributed to its *in vivo* conversion to methasterone.^{[2][3]} Understanding its synthesis is crucial for the preparation of analytical standards and for further pharmacological research. The synthesis of **Bolazine** is a two-step process commencing with the synthesis of its monomeric precursor, methasterone, followed by a dimerization reaction with hydrazine to form the final azine-linked product.

Data Presentation

Table 1: Physicochemical Properties of **Bolazine**

Property	Value	Reference
Chemical Formula	C42H68N2O2	[2]
Molecular Weight	633.01 g/mol	[4]
CAS Number	3625-07-8	[4]
Appearance	Crystalline solid (predicted)	-
Melting Point	Not reported	-
Solubility	Soluble in organic solvents such as ethanol, DMSO, and chloroform (predicted)	-

Table 2: Summary of Synthesis Reactions and Expected Yields

Reaction Step	Starting Material	Product	Reagents	Expected Yield	Reference
1. Methasterone Synthesis	Oxymetholone	Methasterone	5% Palladium on Charcoal (Pd/C), Hydrogen (H2), Ethanol	High (Specific yield not reported)	[1]
2. Bolazine Synthesis (Proposed)	Methasterone	Bolazine	Hydrazine hydrate, Ethanol, Acetic acid (catalyst)	Not reported	Conceptual[1]

Experimental Protocols

Protocol 1: Synthesis of Methasterone (2 α ,17 α -dimethyl-5 α -androstan-17 β -ol-3-one)

This protocol is adapted from a documented synthesis of methasterone, the direct precursor of **Bolazine**.^[1]

Materials:

- Oxymetholone
- Ethanol
- 5% Palladium on charcoal (Pd/C)
- Parr reactor or similar hydrogenation apparatus
- Filter agent (e.g., Celite)
- Rotary evaporator
- Crystallization solvent (e.g., ethanol/water)

Procedure:

- Dissolution: In a suitable reaction vessel, dissolve 2.05 grams of Oxymetholone in 160 mL of ethanol at room temperature.
- Catalyst Addition: To this solution, carefully add 2.50 grams of 5% palladium on charcoal (Pd/C).
- Hydrogenation: Transfer the mixture to a Parr reactor. Pressurize the reactor with hydrogen gas to 3 bar.
- Reaction: Stir the mixture vigorously at room temperature for 36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully vent the hydrogen gas from the reactor.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

- Concentration: Concentrate the filtrate using a rotary evaporator to remove the ethanol.
- Purification: The crude methasterone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Protocol 2: Synthesis of Bolazine (Dimethazine) (Proposed)

A detailed, peer-reviewed synthesis protocol for **Bolazine** is not readily available.[1] The following is a generalized, conceptual protocol based on the known reaction of ketones with hydrazine to form azines. This protocol will require optimization by the researcher.

Materials:

- Methasterone (from Protocol 1)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Anhydrous ethanol
- Glacial acetic acid (catalyst)
- Rotary evaporator
- Crystallization solvent (e.g., ethanol)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve two molar equivalents of methasterone in anhydrous ethanol.
- Reagent Addition: To the stirred solution, add one molar equivalent of hydrazine hydrate.
- Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain this temperature for a period of 4-8 hours. Monitor the reaction progress by TLC, observing the consumption of methasterone and the formation of a new, less polar spot corresponding to **Bolazine**.

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
- Concentration: Remove the ethanol under reduced pressure using a rotary evaporator.
- Purification: The crude **Bolazine** is expected to be a solid. It can be purified by recrystallization from a suitable solvent such as ethanol. The crystalline product should be washed with cold ethanol and dried under vacuum.

Protocol 3: Characterization of Bolazine

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of purified **Bolazine** in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[\[1\]](#)
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[\[1\]](#)
- Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra. For complete structural elucidation, two-dimensional techniques such as COSY, HSQC, and HMBC are recommended.[\[1\]](#)

2. Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of **Bolazine** in a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).
- Data Acquisition: Acquire the mass spectrum to confirm the molecular weight of **Bolazine** (C₄₂H₆₈N₂O₂, M.W. 633.01).

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

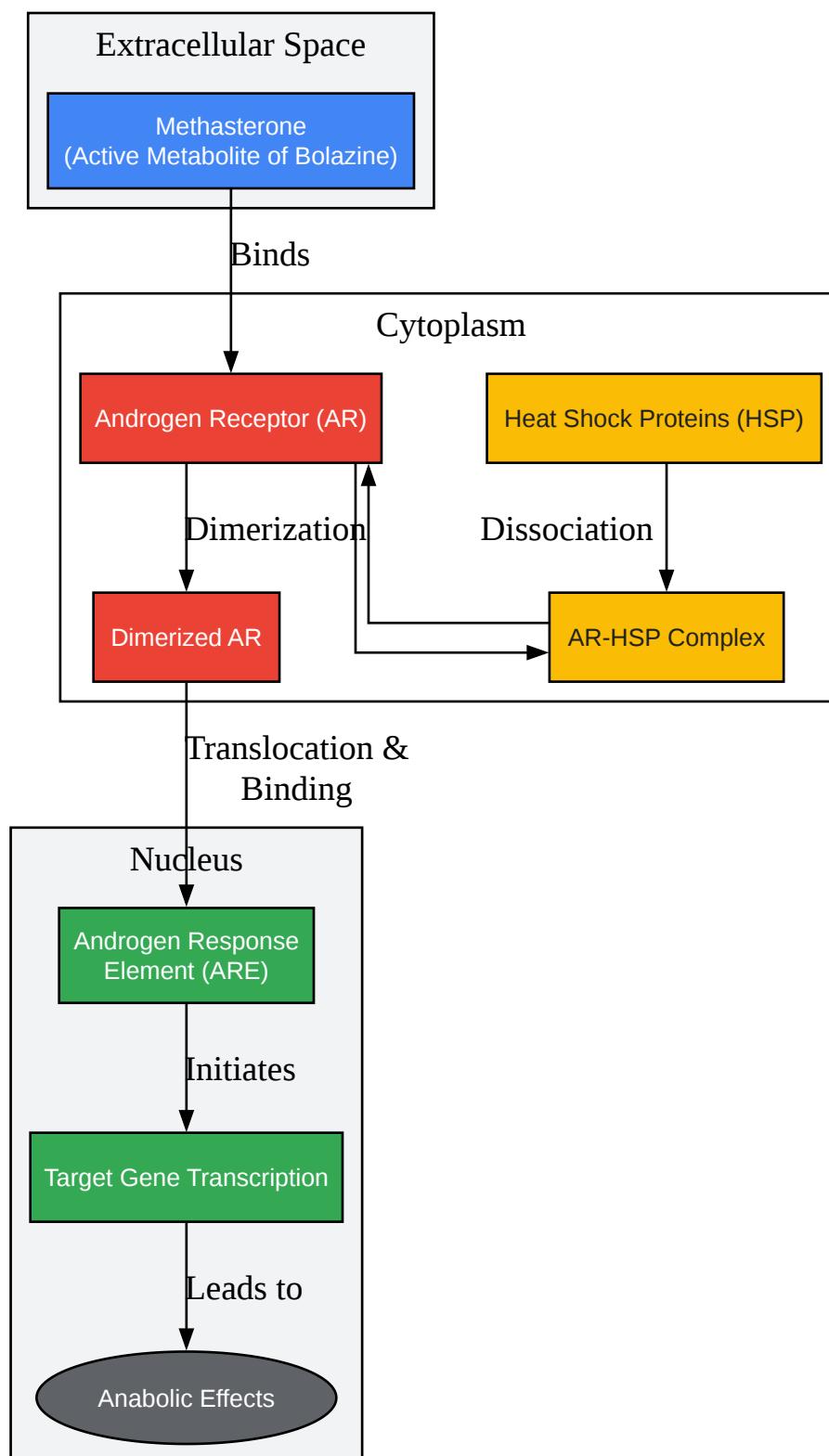
- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze it as a thin film.[\[1\]](#)

- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[\[1\]](#)
- Data Acquisition: Obtain the IR spectrum and look for the absence of the C=O stretch from the methasterone precursor and the presence of the C=N stretch of the azine bridge.

Mandatory Visualizations

Signaling Pathway

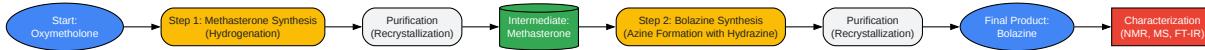
The biological effects of **Bolazine** are mediated through its active metabolite, methasterone, which is a potent agonist of the androgen receptor. The androgen receptor signaling pathway is depicted below.

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Caption: Androgen receptor signaling pathway activated by methasterone.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of **Bolazine** is outlined below.

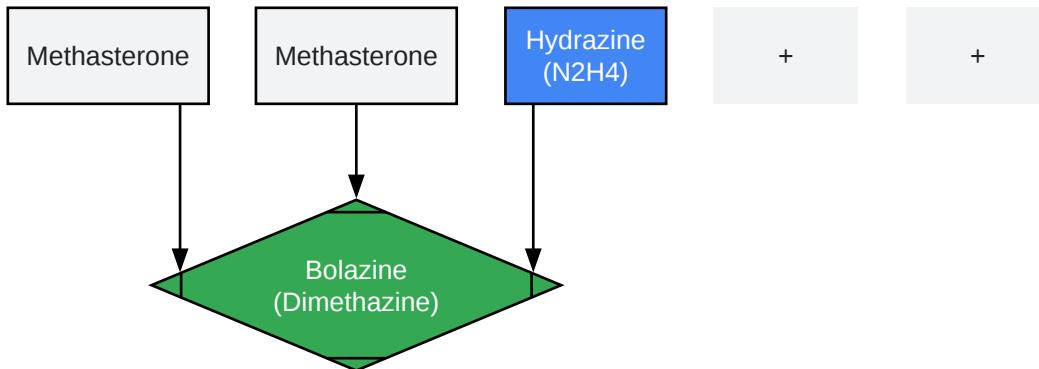


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Caption: Experimental workflow for **Bolazine** synthesis and characterization.

Logical Relationship

The logical relationship for the synthesis of **Bolazine** is a dimerization reaction.



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Caption: Dimerization of methasterone with hydrazine to form **Bolazine**.

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